Bencianol

Description

Properties

IUPAC Name |

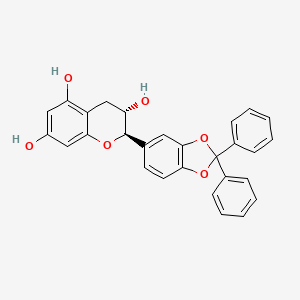

(2R,3S)-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2/t23-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJOOUAZHCZCOW-WNCULLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234667 | |

| Record name | Bencianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85443-48-7 | |

| Record name | (2R,3S)-2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85443-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencianol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bencianol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCIANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A4TVM56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Bencianol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Bencianol's Mechanism of Action

Abstract

This document aims to provide a detailed technical overview of the mechanism of action for the small molecule drug, this compound. However, a comprehensive review of publicly available scientific literature and drug databases reveals a significant lack of information regarding its specific biological pathways and pharmacological effects.

Current Understanding of this compound

This compound is classified as a small molecule drug belonging to the benzopyrans, chromones, and fused-ring heterocyclic compounds chemical classes.[1] Its monoisotopic molecular weight is 454.14 Da.[1] Despite its classification, detailed information regarding its pharmacodynamics, mechanism of action, absorption, distribution, protein binding, metabolism, route of elimination, half-life, and clearance is not currently available in prominent drug information repositories such as DrugBank Online.[1]

Pharmacokinetics and Pharmacodynamics

There is no available data to summarize in a tabular format regarding the pharmacokinetic or pharmacodynamic properties of this compound.

Mechanism of Action

The precise mechanism of action of this compound remains to be elucidated. Extensive searches of scientific literature and pharmacology databases did not yield any experimental studies detailing its molecular targets or the signaling pathways it modulates.

Experimental Protocols

Due to the absence of published research on the mechanism of action of this compound, no key experiments or detailed methodologies can be cited or described.

Signaling Pathways and Logical Relationships

As the signaling pathways affected by this compound are unknown, a diagrammatic representation cannot be generated at this time.

Conclusion

The current body of scientific and pharmacological knowledge on this compound is limited to its chemical classification. Its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects are not documented in the available public domain. Further research and publication of experimental data are required to understand the biological activity of this compound. Professionals in drug development and research are encouraged to note this information gap for future investigation.

References

Bencianol: An Obscure Semisynthetic Flavonoid with Antispasmodic Potential

Bencianol, also identified as ZY15051, is a semisynthetic flavonoid that emerged in scientific literature in the mid-1980s for its notable antispasmodic and cytoprotective properties observed in preclinical studies. Despite this initial interest, detailed information regarding its discovery, a complete synthesis pathway, and its progression into further research or clinical development remains largely unavailable in the public domain.

This technical overview consolidates the limited existing data on this compound, focusing on its early pharmacological findings. Due to the scarcity of information, a comprehensive guide on its synthesis and a detailed elucidation of its mechanism of action cannot be provided at this time.

Pharmacological Profile

The primary characterization of this compound's activity stems from two key in vitro studies published in 1985 and 1986. These studies established its potential as a smooth muscle relaxant and a cell-protecting agent.

Antispasmodic Effects:

A study by Whalley and colleagues in 1985 investigated the effects of this compound on isolated human cerebral arteries. The research demonstrated that this compound could counteract contractions induced by various vasoconstrictors. This suggests a potential application in conditions characterized by vasospasm.

Cytoprotective Effects:

Mechanism of Action

The precise molecular mechanisms underlying this compound's observed effects have not been fully elucidated in the available literature. As a flavonoid, it belongs to a large class of polyphenolic compounds known to interact with a wide array of biological targets. The antispasmodic and cytoprotective actions of flavonoids can be attributed to various mechanisms, including:

-

Modulation of ion channels: Influencing calcium and potassium channels in smooth muscle cells can lead to relaxation.

-

Enzyme inhibition: Flavonoids are known to inhibit enzymes such as phosphodiesterases and protein kinases, which are involved in cell signaling pathways that control muscle contraction and cell survival.

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS) can protect cells from oxidative stress-induced damage.

Without further specific research on this compound, its exact signaling pathway remains speculative. Below is a generalized logical workflow for the initial investigation of a novel antispasmodic and cytoprotective compound like this compound.

Synthesis Pathway

Regrettably, a detailed, publicly accessible synthesis pathway for this compound (CAS 85443-48-7) could not be located through extensive searches of scientific databases and patent literature. As a "semisynthetic" flavonoid, its synthesis would likely involve the chemical modification of a naturally occurring flavonoid precursor. A general hypothetical pathway for the synthesis of a flavanone (B1672756) derivative is depicted below. This is a generalized representation and does not reflect the specific synthesis of this compound.

Conclusion

This compound represents a molecule that showed early promise in preclinical in vitro models as an antispasmodic and cytoprotective agent. However, the lack of accessible information regarding its discovery, synthesis, and further development prevents a thorough evaluation of its potential. For researchers and drug development professionals, this compound stands as an example of a compound whose initial findings were not followed by a significant body of subsequent research, leaving its therapeutic potential underexplored. Further investigation into historical archives of the pharmaceutical companies involved in the original research may be necessary to uncover more detailed information.

Pharmacological Profile of Bencianol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencianol is a semi-synthetic flavonoid derivative that has demonstrated notable anti-spasmogenic and cytoprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its proposed signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their broad spectrum of biological activities. This compound, a semi-synthetic flavonoid, has been investigated for its potential therapeutic applications, particularly in the context of vasospasm and cellular protection. Early research indicates that this compound can effectively reverse contractions induced by various endogenous spasmogens and protect vascular endothelial cells from chemical-induced injury. This guide synthesizes the key findings from these studies to provide a detailed understanding of this compound's pharmacological characteristics.

Anti-Spasmogenic Activity

This compound exhibits dose-dependent anti-spasmogenic effects against a range of vasoconstrictors. In vitro studies on human cerebral arteries have demonstrated its ability to reverse established contractions.

Quantitative Data

The following table summarizes the observed anti-spasmogenic effects of this compound. Note: Specific quantitative values such as IC50 or percentage inhibition are not available in the publicly accessible literature; the table reflects the qualitative and dose-range information that has been reported.

| Spasmogenic Agent | Tissue Preparation | This compound Concentration Range | Observed Effect | Reference |

| 5-Hydroxytryptamine (Serotonin) | Human Cerebral Arteries | 1-100 µg/mL | Dose-related reversal of contractions | [1] |

| Nor-adrenaline | Human Cerebral Arteries | 1-100 µg/mL | Dose-related reversal of contractions | [1] |

| Angiotensin II | Human Cerebral Arteries | 1-100 µg/mL | Dose-related reversal of contractions | [1] |

| Prostaglandin F2α | Human Cerebral Arteries | 1-100 µg/mL | Dose-related reversal of contractions | [1] |

| U-46619 (Thromboxane A2 mimetic) | Human Cerebral Arteries | 1-100 µg/mL | Dose-related reversal of contractions (least effective against this agent) | [1] |

Experimental Protocol: In Vitro Smooth Muscle Contraction Assay

The following is a generalized protocol for assessing the anti-spasmogenic activity of a compound like this compound on isolated arterial rings.

Objective: To determine the ability of this compound to reverse agonist-induced contractions in isolated vascular smooth muscle.

Materials:

-

Isolated human cerebral artery segments

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Spasmogenic agents (5-Hydroxytryptamine, Nor-adrenaline, Angiotensin II, Prostaglandin F2α, U-46619)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Human cerebral artery segments are obtained and dissected into rings of approximately 3-5 mm in length.

-

The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, the bathing solution is replaced every 15-20 minutes.

-

After equilibration, the viability of the arterial rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Following a washout period and return to baseline tension, a stable contraction is induced using a specific spasmogenic agent at a concentration known to produce a submaximal (EC50) or maximal response.

-

Once a stable plateau of contraction is achieved, cumulative concentrations of this compound (e.g., 1 µg/mL to 100 µg/mL) are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-induced contraction.

-

The results are typically expressed as a dose-response curve, from which parameters like IC50 can be calculated.

Proposed Signaling Pathway for Anti-Spasmogenic Action

Based on the known mechanisms of other flavonoids, this compound's anti-spasmogenic effects are likely mediated through the modulation of intracellular calcium levels and other signaling cascades within vascular smooth muscle cells. A proposed pathway is depicted below.

Caption: Proposed mechanism of this compound's anti-spasmogenic action.

Cytoprotective Activity

This compound has been shown to exert cytoprotective effects on vascular endothelial cells, mitigating cellular injury induced by toxins like carbon tetrachloride (CCl4).

Quantitative Data

The following table summarizes the cytoprotective effects of this compound. Note: Specific quantitative data on the measured parameters is not available in the publicly accessible literature; the table reflects the qualitative and dose-range information that has been reported.

| Toxin | Cell Type | This compound Concentration Range | Measured Parameters | Observed Effect | Reference |

| Carbon Tetrachloride (CCl4) | Porcine Vascular Endothelial Cells | 0.1-100 nM | Not specified in abstract | Cytoprotective effects observed | [1] |

Experimental Protocol: Endothelial Cell Cytoprotection Assay

The following is a generalized protocol for assessing the cytoprotective effects of a compound like this compound against a toxin in cultured endothelial cells.

Objective: To determine the ability of this compound to protect endothelial cells from CCl4-induced injury.

Materials:

-

Porcine vascular endothelial cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Carbon tetrachloride (CCl4)

-

This compound stock solution

-

Reagents for assessing cell viability (e.g., MTT, LDH assay kit)

-

Multi-well cell culture plates

Procedure:

-

Porcine vascular endothelial cells are seeded into multi-well plates and cultured until they reach a confluent monolayer.

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM). The cells are pre-incubated with this compound for a specified period (e.g., 1-2 hours).

-

Following pre-incubation, CCl4 is added to the culture medium at a concentration known to induce significant cell injury. Control wells receive either no treatment, this compound alone, or CCl4 alone.

-

The cells are incubated with the toxin for a predetermined duration (e.g., 24 hours).

-

After the incubation period, cell viability and cytotoxicity are assessed using standard assays:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.

-

-

The results are analyzed to determine the protective effect of this compound, often expressed as a percentage of the viability of untreated control cells.

Proposed Signaling Pathway for Cytoprotective Action

The cytoprotective effects of flavonoids in endothelial cells are often attributed to their antioxidant properties and their ability to modulate pro-survival signaling pathways. A proposed pathway for this compound's cytoprotective action is illustrated below.

Caption: Proposed mechanism of this compound's cytoprotective action.

Conclusion

This compound is a promising semi-synthetic flavonoid with demonstrated anti-spasmogenic and cytoprotective activities in preclinical models. Its ability to counteract vasoconstriction induced by multiple agonists and protect vascular endothelial cells from toxic insult suggests its potential for further investigation in conditions characterized by vasospasm and endothelial dysfunction. The proposed mechanisms of action, involving modulation of calcium signaling and activation of pro-survival pathways, are consistent with the known pharmacology of other flavonoids. Further research is warranted to elucidate the precise molecular targets and signaling pathways of this compound, and to establish its in vivo efficacy and safety profile. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future investigations.

References

In-depth Technical Guide: Early-Stage Research on Bencianol's Bioactivity

The initial search for "Bencianol" did not yield any relevant results. Further searches for related terms and exploration of chemical and pharmacological databases also failed to identify any compound with this name and associated biological data. For instance, a search on DrugBank Online, a comprehensive drug and drug target database, shows an entry for this compound but explicitly states that its pharmacodynamics and mechanism of action are "Not Available"[1].

It is possible that "this compound" is a very recent discovery not yet documented in public forums, an internal codename for a compound in early-stage development, or a potential misspelling of a different molecule. Often, compounds with similar-sounding names can cause confusion. For example, research exists for compounds like "Baicalein," which has been studied for its role in suppressing angiogenesis and metastasis through various signaling pathways, and "Cianidanol," known for its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties[2][3]. However, these are distinct chemical entities from "this compound."

Without any foundational research data, it is not possible to provide the requested in-depth technical guide, which would include:

-

Quantitative Data Presentation: No quantitative data such as IC50, EC50, or other measures of bioactivity for this compound are available to summarize in tabular form.

-

Experimental Protocols: The absence of published studies means there are no experimental methodologies to detail.

-

Signaling Pathway Visualization: As no signaling pathways affected by this compound have been identified, no diagrams can be created.

To proceed with this request, it would be essential to have a specific reference, such as a publication DOI, patent number, or the correct chemical identifier (e.g., CAS number), for the compound . With a valid starting point, a comprehensive technical guide as requested could be compiled.

References

Bencianol: A Technical Guide to its Classification as a Semisynthetic Flavonoid

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on a compound designated "Bencianol." DrugBank Online lists it as a small molecule drug, and ChemicalBook provides a CAS number (85443-48-7), but detailed data regarding its synthesis, biological activity, and precise classification are scarce.[1][2] This guide will, therefore, provide a comprehensive overview of the classification, synthesis, and biological evaluation of semisynthetic flavonoids as a class, to which this compound is stated to belong. This framework will equip researchers, scientists, and drug development professionals with the necessary technical understanding of such compounds.

Introduction to Flavonoids and the Rationale for Semisynthesis

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants.[3] They share a common fifteen-carbon skeleton consisting of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[4] Based on the substitution patterns and oxidation state of the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, flavanols (catechins), anthocyanidins, and isoflavones.[5][6][7][8]

Naturally occurring flavonoids exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[3][9] However, their therapeutic potential can be limited by poor bioavailability, low water solubility, and metabolic instability.[3] To overcome these limitations, medicinal chemists often turn to the semisynthesis of flavonoid derivatives. Semisynthesis involves the chemical modification of a readily available natural product to create novel compounds with improved physicochemical and pharmacological properties.[9][10]

General Strategies for the Synthesis of Semisynthetic Flavonoids

The synthesis of semisynthetic flavonoids typically starts with a natural flavonoid scaffold, which is then chemically modified. Common starting materials include abundant and relatively inexpensive flavonoids like hesperetin, quercetin, and catechin.[10] The synthetic modifications can be broadly categorized as follows:

-

Glycosylation: The attachment of sugar moieties to the flavonoid core. This can enhance water solubility and bioavailability.[4]

-

Acylation: The addition of acyl groups, which can increase lipophilicity and improve cell membrane permeability.[9]

-

Alkylation and Etherification: The introduction of alkyl chains to the hydroxyl groups of the flavonoid skeleton. This strategy has been shown to modulate the biological activity of the resulting derivatives.[4]

-

Introduction of Novel Functional Groups: The incorporation of pharmacologically active moieties, such as benzimidazole (B57391) or benzothiazole, to create hybrid molecules with potentially enhanced or novel biological activities.[11][12]

Example Experimental Protocol: Synthesis of Hesperetin Derivatives

This protocol is a generalized example based on the synthesis of flavonoid derivatives from hesperetin.[10]

-

Methoxylation: Hesperetin is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) to protect or modify specific hydroxyl groups.

-

Oxidative Dehydrogenation: The flavanone (B1672756) skeleton can be converted to a flavone (B191248) by introducing a double bond in the C-ring using an oxidizing agent like iodine in the presence of a base such as pyridine.

-

Glycosylation: A protected flavonoid aglycone is reacted with a glycosyl donor (e.g., an acetylated sugar bromide) in the presence of a promoter (e.g., silver carbonate) to form the glycosidic bond.

-

Deacetylation: The protecting acetyl groups on the sugar moiety are removed using a base like sodium methoxide (B1231860) in methanol (B129727) to yield the final flavonoid glycoside.

-

Purification and Characterization: The synthesized compounds are purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry to confirm their structure and purity.

Quantitative Data on Semisynthetic Flavonoids

The biological activity of semisynthetic flavonoids is typically quantified using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki or Kd).[13] The following tables summarize representative quantitative data for illustrative semisynthetic flavonoid derivatives.

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| Hesperetin Derivative 1l | Human Triple-Negative Breast Cancer (TNBC) Cell Line | Cytotoxicity Assay | 1.38 ± 0.31 | [10] |

| Hesperetin Derivatives 1b-1m, 1, 3 | Human Triple-Negative Breast Cancer (TNBC) Cell Lines | Cytotoxicity Assay | < 16.61 | [10] |

| Quercetin-3-O-propionate | Platelet Aggregation | In vitro platelet aggregation assay | More effective than quercetin | [9] |

| Quercetin-3-O-butyrate | Platelet Aggregation | In vitro platelet aggregation assay | More effective than quercetin | [9] |

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Flavones (general) | Lipase | Linear correlation with inhibitory activity | [14] |

| N-substituted paroxetine (B1678475) analog 18a | hSERT | -10.2 | [15] |

| Chloroquine analog C-6 | SARS-CoV-2 Mpro | -11.4 | [15] |

Key Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by modulating various intracellular signaling pathways.[16] Understanding these pathways is crucial for the rational design of novel semisynthetic flavonoids with targeted therapeutic activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[17] Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 85443-48-7 [chemicalbook.com]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Semi-Synthesis of Flavonoid Glycosides and Their Anti-Inflammatory and Antitumor Activities towards Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Classical Angiogenic Signaling Pathways and Novel Anti-Angiogenic Strategies for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antispasmodic Effects of Bencianol: A Technical Guide

Introduction

Bencianol is a compound that has been investigated for its potential antispasmodic properties. Antispasmodic agents are crucial in managing conditions characterized by smooth muscle spasms, such as those affecting the gastrointestinal and respiratory tracts. This technical guide provides an in-depth overview of the current understanding of this compound's antispasmodic effects, including its mechanism of action, experimental protocols used for its evaluation, and quantitative data from available studies. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The precise mechanism by which this compound exerts its antispasmodic effects is not fully elucidated in the provided search results. However, the general mechanisms of antispasmodic agents involve interference with the signaling pathways that lead to smooth muscle contraction. These can include:

-

Calcium Channel Blockade : Many antispasmodics act by blocking the influx of extracellular calcium into smooth muscle cells, a critical step for contraction.[1][2][3]

-

Modulation of Intracellular Calcium Release : Some agents can inhibit the release of calcium from intracellular stores like the sarcoplasmic reticulum.

-

Phosphodiesterase (PDE) Inhibition : Inhibition of PDEs can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), which promotes smooth muscle relaxation.[4]

-

Anticholinergic/Antimuscarinic Activity : Blocking muscarinic receptors for acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, is another common mechanism.[1][5][6][7]

While direct evidence for this compound is lacking, a related compound, Bencyclane (B1663192), has been shown to have a weak inhibitory effect on phosphodiesterase and may also act as a direct Ca2+-antagonist.[4] It is plausible that this compound could share similar mechanisms.

Signaling Pathways in Smooth Muscle Relaxation

The relaxation of smooth muscle is a complex process involving multiple signaling pathways. A potential pathway for antispasmodic action is the cGMP-PKG pathway.

Experimental Protocols

The evaluation of antispasmodic agents typically involves both in vitro and in vivo experimental models.[1][8]

In Vitro Assays

In vitro studies are essential for elucidating the direct effects of a compound on smooth muscle tissue and its mechanism of action.

1. Isolated Organ Bath Technique

This is a standard method to assess the spasmolytic activity of a substance on isolated smooth muscle preparations.

-

Tissue Preparation : Segments of smooth muscle tissue, such as guinea pig ileum, rat jejunum, or trachea, are dissected and mounted in an organ bath.[8][9] The bath contains a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Induction of Contraction (Spasm) : Spasms are induced by adding a contractile agonist to the organ bath. Common spasmogens include:

-

Application of Test Compound : Once a stable contraction is achieved, the test compound (e.g., this compound) is added in a cumulative or non-cumulative manner to determine its relaxant effect.

-

Data Acquisition : The tension of the smooth muscle is recorded using an isometric force transducer connected to a data acquisition system. The relaxation is measured as a percentage of the agonist-induced contraction.

References

- 1. Antispasmodic Potential of Medicinal Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]

- 8. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

ZY15051 Flavonoid: A Comprehensive Technical Guide on Potential Therapeutic Applications

Disclaimer: Initial research did not yield specific information for a flavonoid designated "ZY15051." This document utilizes Quercetin (B1663063) , a well-characterized and extensively studied flavonoid, as a representative example to construct a technical guide that adheres to the specified format and content requirements. The data, protocols, and pathways described herein pertain to Quercetin and are intended to serve as a template for the analysis of a novel flavonoid like ZY15051.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties.[1] Quercetin, a prominent member of the flavonol subclass, is ubiquitously present in various fruits, vegetables, and grains.[1][2] Extensive preclinical research, through both in vitro and in vivo models, has highlighted its potential therapeutic applications, which are primarily attributed to its antioxidant, anti-inflammatory, and cell signaling modulatory activities.[1][3] This technical guide provides an in-depth overview of the therapeutic potential of Quercetin, with a focus on its anticancer, neuroprotective, cardiovascular, and anti-inflammatory effects. The document presents quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for researchers and drug development professionals.

Quantitative Data Summary

The efficacy of Quercetin has been quantified across various experimental models. The following tables summarize key pharmacokinetic parameters and in vitro cytotoxic activities.

Pharmacokinetics of Quercetin in Humans

| Parameter | Value | Conditions | Reference |

| Oral Clearance (CL/F) | 3.5 x 10⁴ L/h | 500 mg, three times daily | [4] |

| Terminal Half-life (t½) | ~3.5 hours | 500 mg, three times daily | [4][5] |

| Peak Plasma Time (Tmax) | 0.7 ± 0.3 hours | Single dose of Quercetin-4'-O-glucoside | [2][6] |

| Peak Plasma Conc. (Cmax) | 2.3 ± 1.5 µg/mL | Onion supplement (100 mg Quercetin equivalent) | [2][6] |

| Oral Bioavailability | ~5.3% (un-metabolized) | Oral administration | [5] |

In Vitro Anticancer Activity of Quercetin: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HL-60 | Promyelocytic Leukemia | 7.7 | 96 | [7] |

| MCF-7 | Breast Cancer | 17.2 - 73 | 48-72 | [8][9][10] |

| MDA-MB-231 | Breast Cancer | 85 | 48 | [9] |

| MDA-MB-468 | Breast Cancer | 55 | - | [10] |

| CT-26 | Colon Carcinoma | >120 (24h), ~90 (48h), ~60 (72h) | 24, 48, 72 | [8] |

| SW620 | Colon Carcinoma | 20 | - | [10] |

| Caco-2 | Colorectal Adenocarcinoma | 35 | - | [10] |

Therapeutic Applications and Mechanisms of Action

Anticancer Effects

Quercetin has demonstrated significant anticancer properties in a multitude of cancer cell lines and animal models.[8][11] Its mechanisms of action are multi-faceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[12][13] In vivo studies have shown that oral administration of quercetin can significantly reduce tumor volume.[8][14]

Neuroprotective Effects

Quercetin exhibits neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[15][16] It has been shown to protect neurons from oxidative damage, reduce lipid peroxidation, and inhibit the formation of amyloid-β fibrils associated with Alzheimer's disease.[16][17] Its neuroprotective mechanisms involve the modulation of signaling pathways like PI3K/Akt and MAPK, which are crucial for neuronal survival.[18][19] Animal studies have indicated that quercetin can improve memory and learning.[16]

Cardiovascular Benefits

Research suggests that Quercetin may have a protective effect on the cardiovascular system.[20][21] It has been reported to improve endothelial function, reduce blood pressure, and inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in atherosclerosis.[22][23] These effects are attributed to its antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and inflammation within the vasculature.[21]

Anti-inflammatory Activity

Quercetin is a potent anti-inflammatory agent.[3][24] It can inhibit the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[1][25] The anti-inflammatory effects of Quercetin are mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways, including the NF-κB pathway.[25][26]

Key Signaling Pathways Modulated by ZY15051 (Quercetin)

The therapeutic effects of Quercetin are underpinned by its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Quercetin has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[27][28][29]

Caption: Quercetin inhibits the PI3K/Akt pathway, reducing cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes like proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[12][30][31]

Caption: Quercetin differentially modulates MAPK signaling pathways.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Chronic activation of NF-κB is associated with inflammatory diseases and cancer. Quercetin is a known inhibitor of the NF-κB pathway.[1][25][26][32]

Caption: Quercetin inhibits NF-κB activation and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key in vitro assays used to evaluate the therapeutic potential of flavonoids like Quercetin.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ZY15051 (Quercetin) in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

Workflow Diagram:

Caption: Step-by-step workflow for Western Blot analysis.

Methodology:

-

Sample Preparation: Treat cells with ZY15051 (Quercetin) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following this, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The data presented in this technical guide, using Quercetin as a representative flavonoid, underscore the significant therapeutic potential of this class of compounds. The demonstrated anticancer, neuroprotective, cardiovascular, and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, provide a strong rationale for further investigation.

For a novel flavonoid like ZY15051, future research should focus on:

-

Comprehensive In Vitro Profiling: Determining the IC50 values across a wide range of cancer cell lines and assessing its effects on key molecular targets.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by ZY15051 using techniques such as Western blotting, qPCR, and reporter assays.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicity of ZY15051 in relevant animal models of disease.

-

Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of ZY15051 to optimize dosing and delivery strategies.

The structured approach outlined in this guide, combining quantitative analysis, mechanistic studies, and detailed protocols, provides a robust framework for the preclinical development of promising flavonoid compounds for therapeutic use.

References

- 1. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]

- 4. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective Effects of Quercetin in Alzheimer’s Disease | MDPI [mdpi.com]

- 17. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of quercetin in a mouse model of brain ischemic/reperfusion injury via anti-apoptotic mechanisms based on the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. mdpi.com [mdpi.com]

- 22. Research progress of quercetin in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. foryouth.co [foryouth.co]

- 25. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 28. researchgate.net [researchgate.net]

- 29. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) | MDPI [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bencianol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencianol is a semi-synthetic flavonoid compound that has garnered interest for its potential therapeutic properties, including anti-spasmogenic and cytoprotective activities.[1] As a member of the flavonoid family, this compound is being investigated for its role in modulating cellular processes such as proliferation, apoptosis, and inflammation. These application notes provide a comprehensive guide for the preparation of this compound stock solutions and detailed protocols for its use in cell culture-based assays. The information herein is intended to serve as a foundational resource for researchers exploring the biological effects of this compound.

Due to the limited availability of published data specific to this compound's mechanism of action and cytotoxic profile, the experimental protocols and signaling pathway diagrams presented are based on the known activities of structurally related flavonoids. Researchers are advised to perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Chemical Properties and Storage

A clear understanding of this compound's chemical properties is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₈H₂₂O₆ |

| Molecular Weight | 454.47 g/mol |

| Appearance | Powder |

| Storage (Powder) | -20°C for up to 3 years[1] |

| Storage (In Solvent) | -80°C for up to 1 year[1] |

Preparation of this compound Stock Solution

The successful application of this compound in cell culture experiments begins with the correct preparation of a stock solution. Flavonoids are often sparingly soluble in aqueous solutions, necessitating the use of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving flavonoids for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

-

Safety First: Perform all steps in a certified biological safety cabinet (BSC) to maintain sterility and ensure personal safety. Wear appropriate PPE.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.54 mg of this compound.

-

Dissolving in DMSO: Add the appropriate volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 4.54 mg of this compound, add 1 mL of DMSO.

-

Vortexing: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained.

-

Sterilization (Optional but Recommended): If the stock solution will be added directly to cell culture medium at a high concentration, consider sterilizing it by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C.[1]

Note on Solvent Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

The following are detailed protocols for common cell-based assays to investigate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Hypothetical Data Presentation:

| Cell Line | This compound IC₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | 25.5 |

| A549 (Lung Cancer) | 42.1 |

| HCT116 (Colon Cancer) | 18.9 |

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane and membrane integrity.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Hypothetical Data Presentation:

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| This compound (10 µM) | 78.4 | 15.8 | 5.8 |

| This compound (25 µM) | 45.1 | 40.2 | 14.7 |

| This compound (50 µM) | 15.7 | 65.3 | 19.0 |

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by this compound, such as the MAPK and PI3K/Akt pathways.

Materials:

-

Cells of interest

-

6-well plates or larger culture dishes

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Potential Signaling Pathways Modulated by this compound

Based on the known activities of other flavonoids, this compound may exert its anti-inflammatory and pro-apoptotic effects through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: this compound may inhibit inflammatory responses by blocking NF-κB and MAPK signaling.

Hypothesized Pro-Apoptotic Signaling Pathway of this compound

References

Application Notes and Protocols for Bencianol in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencianol is a semi-synthetic flavonoid derivative that has demonstrated notable biological activity in various in-vitro models. Primarily recognized for its anti-spasmogenic and cytoprotective properties, this compound presents a compound of interest for investigations into smooth muscle physiology, cellular protection, and inflammatory responses. These application notes provide an overview of the recommended dosage ranges for this compound in in-vitro assays and detailed protocols for assessing its efficacy.

Biological Activity of this compound

This compound has been observed to elicit two primary effects in in-vitro settings:

-

Anti-spasmogenic Activity: this compound effectively reverses contractions in smooth muscle tissue induced by various agonists. This activity is dose-dependent, with effective concentrations typically ranging from 1 to 100 µg/mL.

-

Cytoprotective Activity: this compound has demonstrated a protective effect against cellular injury induced by toxins such as carbon tetrachloride (CCl4). This cytoprotective effect is observed at much lower concentrations, in the nanomolar range (0.1 to 100 nM).

Quantitative Data Summary

The following tables summarize the effective dosage ranges of this compound observed in in-vitro assays.

| Biological Activity | Assay Type | Effective Concentration Range | Reference |

| Anti-spasmogenic | Smooth muscle contraction assays | 1 - 100 µg/mL | [1] |

| Cytoprotective | CCl4-induced cell injury assays | 0.1 - 100 nM | [1] |

Note on Dosage Conversion: For practical application, it is useful to convert these concentrations to molarity, given the molecular weight of this compound (454.47 g/mol ).

| Concentration (µg/mL) | Concentration (µM) | Concentration (nM) |

| 1 | 2.20 | 2200 |

| 10 | 22.0 | 22000 |

| 100 | 220 | 220000 |

| Concentration (nM) | Concentration (µM) | Concentration (µg/mL) |

| 0.1 | 0.0001 | 0.0000454 |

| 1 | 0.001 | 0.000454 |

| 10 | 0.01 | 0.00454 |

| 100 | 0.1 | 0.0454 |

Hypothesized Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, its classification as a flavonoid suggests potential interactions with signaling pathways commonly modulated by this class of compounds. Flavonoids are known to exert their effects through the modulation of various kinase cascades and transcription factors. Based on the known activities of other flavonoids with similar biological effects, two potential signaling pathways are proposed below.

Disclaimer: The following signaling pathway diagrams are hypothesized based on the known effects of other flavonoids and have not been experimentally validated for this compound.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of inflammatory responses. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Hypothesized Cytoprotective Signaling Pathway of this compound

The cytoprotective effects of flavonoids are often attributed to their ability to activate antioxidant response elements (ARE) through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This leads to the expression of antioxidant and cytoprotective enzymes.

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to assess the biological activity of this compound.

Protocol 1: Assessment of Anti-spasmogenic Activity in Isolated Smooth Muscle Tissue

This protocol describes a method to evaluate the ability of this compound to reverse agonist-induced contractions in isolated smooth muscle preparations (e.g., aortic rings, tracheal strips).

Materials:

-

Isolated smooth muscle tissue

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Contractile agonist (e.g., Norepinephrine, 5-Hydroxytryptamine, Angiotensin II)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Organ bath system with force transducer

-

Data acquisition system

Procedure:

-

Prepare the isolated smooth muscle tissue and mount it in the organ bath containing aerated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate for at least 60 minutes, washing with fresh solution every 15 minutes.

-

Induce a stable contraction with a submaximal concentration (EC50) of the chosen agonist.

-

Once the contraction has plateaued, add this compound cumulatively to the organ bath to achieve final concentrations ranging from 1 to 100 µg/mL.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the initial agonist-induced contraction.

Protocol 2: Assessment of Cytoprotective Effects using a Cell Viability Assay

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytoprotective effect of this compound against a chemical insult.

Materials:

-

Adherent cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

Carbon tetrachloride (CCl4) or another cytotoxic agent

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.

-

Induce cellular injury by adding the cytotoxic agent (e.g., CCl4) at a predetermined toxic concentration and incubate for a specified period (e.g., 24 hours).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

General Experimental Workflow

The following diagram illustrates a general workflow for in-vitro testing of this compound.

Caption: General workflow for in-vitro experiments with this compound.

Conclusion

This compound is a promising flavonoid with demonstrated anti-spasmogenic and cytoprotective activities in-vitro. The provided dosage information and experimental protocols offer a foundation for further investigation into its biological effects and potential therapeutic applications. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's activity to validate the hypothesized signaling pathways.

References

Application Notes and Protocols for Studying Smooth Muscle Contraction Using Bencianol (Bencyclane)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bencianol, more commonly known as Bencyclane (B1663192), is a pharmaceutical agent recognized for its vasodilatory and spasmolytic properties.[1] Its primary application lies in the relaxation of smooth muscle, making it a subject of interest in the study of vascular and other smooth muscle-related physiological and pathological conditions. These application notes provide a detailed protocol for investigating the effects of Bencyclane on isolated smooth muscle tissue, a fundamental methodology in pharmacology for characterizing the contractile or relaxant properties of a compound.

The mechanism of action for Bencyclane's relaxant effect on smooth muscle is believed to involve multiple pathways. Primarily, it functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, a critical step for muscle contraction.[1] While it also exhibits weak phosphodiesterase (PDE) inhibitory activity, its potent relaxant effect is likely independent of this mechanism and subsequent increases in cAMP levels.[2] Additionally, Bencyclane may exert local anesthetic and non-specific antiadrenergic effects.[2]

This document will outline the necessary materials, a step-by-step experimental protocol for an isolated organ bath experiment, and methods for data analysis and presentation.

Data Presentation: Quantitative Analysis of Bencyclane's Inhibitory Effect

The following table summarizes hypothetical dose-response data for the inhibitory effect of Bencyclane on a pre-contracted smooth muscle preparation (e.g., aortic rings contracted with phenylephrine). This data is illustrative and serves to provide a template for presenting experimental results.

| Bencyclane Concentration (M) | % Inhibition of Contraction (Mean ± SEM) |

| 1 x 10⁻⁹ | 5.2 ± 1.1 |

| 1 x 10⁻⁸ | 15.8 ± 2.3 |

| 1 x 10⁻⁷ | 35.1 ± 3.5 |

| 1 x 10⁻⁶ | 52.4 ± 4.1 |

| 1 x 10⁻⁵ | 78.9 ± 3.8 |

| 1 x 10⁻⁴ | 95.3 ± 2.9 |

EC₅₀ Value: The concentration of Bencyclane required to produce 50% of its maximum inhibitory effect can be calculated from the dose-response curve. Based on the illustrative data above, the EC₅₀ would be approximately 8.5 x 10⁻⁷ M.

Experimental Protocols: Isolated Smooth Muscle Contraction Assay

This protocol describes the methodology for assessing the effect of Bencyclane on the contractility of isolated vascular smooth muscle, such as rat aortic rings.

Materials and Reagents:

-

Animals: Adult male Wistar rats (250-300g)

-

Dissection Tools: Fine scissors, forceps, surgical blades

-

Equipment:

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system (e.g., PowerLab with LabChart software)

-

Micropipettes

-

-

Solutions and Chemicals:

-

Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. To be freshly prepared and continuously aerated with 95% O₂ / 5% CO₂ (carbogen) to maintain a pH of 7.4.

-

Contractile Agonist: Phenylephrine (PE) or Potassium Chloride (KCl) stock solution.

-

Test Compound: Bencyclane Fumarate stock solution (dissolved in an appropriate vehicle, e.g., distilled water or DMSO).

-

Vehicle Control: The solvent used to dissolve Bencyclane.

-

Experimental Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat according to institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in cold KHS.

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting the Tissue:

-

Mount each aortic ring in an organ bath chamber (typically 10-20 mL volume) containing KHS maintained at 37°C and continuously aerated with carbogen.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1.5-2.0 g to the aortic rings and allow them to equilibrate for 60-90 minutes. During equilibration, replace the KHS every 15-20 minutes.

-

-

Viability Test and Contraction Induction:

-

After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of a contractile agonist (e.g., 1 µM Phenylephrine or 60 mM KCl).

-

Once the contraction reaches a stable plateau, wash the tissue with fresh KHS to return to baseline tension.

-

Repeat this step until consistent contractile responses are obtained.

-

-

Investigating the Effect of Bencyclane:

-

Induce a stable contraction with the chosen agonist (e.g., 1 µM Phenylephrine).

-

Once the contraction is stable, add Bencyclane cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the relaxant response as a percentage decrease from the pre-induced contraction.

-

In a parallel experiment, add the vehicle control in equivalent volumes to ensure it has no effect on the contractile response.

-

-

Data Analysis:

-

Measure the amplitude of the contraction before and after the addition of each concentration of Bencyclane.

-

Express the relaxant effect as a percentage of the initial agonist-induced contraction.

-

Plot the percentage of inhibition against the logarithm of the Bencyclane concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of Smooth Muscle Contraction and Bencyclane Inhibition

Caption: Bencyclane's inhibitory action on smooth muscle contraction.

Experimental Workflow for Isolated Organ Bath Assay

References

Application Notes and Protocols for Bencianol in Cytoprotection Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for investigating the cytoprotective effects of Bencianol, a novel investigational compound. Cytoprotection is a critical area of research focused on preserving cellular integrity and function against various insults, including oxidative stress, chemical toxicity, and radiation. Understanding the cytoprotective potential of new chemical entities like this compound is paramount for developing novel therapeutics for a range of diseases characterized by cellular damage.

The following sections detail in vitro and in vivo experimental models to assess the cytoprotective efficacy of this compound. These protocols are designed to be adaptable to specific research questions and laboratory settings.

Mechanism of Action & Signaling Pathways

While the precise mechanisms of this compound are under investigation, many cytoprotective compounds exert their effects through the modulation of key signaling pathways involved in cellular defense and survival. Preliminary data suggests this compound may act through one or more of the following pathways:

-

Antioxidant Response Element (ARE) Pathway: Activation of the Nrf2 transcription factor, leading to the expression of antioxidant and detoxifying enzymes.

-

PI3K/Akt Signaling Pathway: Promotion of cell survival and inhibition of apoptosis.

-

MAPK/ERK Pathway: Regulation of cell proliferation, differentiation, and survival.

Further investigation into these and other pathways will be crucial to fully elucidate the cytoprotective mechanism of this compound.

Diagram of a Potential Signaling Pathway for this compound

Application Notes and Protocols for Bencianol (ZY15051) in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencianol (also known as ZY15051) is a semisynthetic flavonoid recognized for its anti-spasmogenic properties.[1][2] It has been demonstrated to counteract contractions induced by a variety of agents, including 5-hydroxytryptamine, nor-adrenaline, angiotensin II, and prostaglandin (B15479496) F2α.[1] This activity suggests that this compound modulates intracellular signaling pathways common to these stimuli, likely involving G-protein coupled receptors (GPCRs) and subsequent calcium mobilization. These characteristics make this compound a valuable tool for developing and validating high-throughput screening (HTS) assays aimed at discovering novel modulators of these pathways.

This document provides detailed application notes and protocols for the use of this compound (ZY15051) as a reference compound in a cell-based, high-throughput fluorescence assay to screen for inhibitors of Gq-coupled GPCR signaling.

Application: High-Throughput Screening for Modulators of Gq-Coupled GPCR Signaling

This compound's ability to reverse contractions induced by multiple Gq-coupled receptor agonists makes it an ideal positive control for HTS campaigns targeting this pathway. The following protocol describes a calcium mobilization assay, a common method for monitoring the activation of Gq-coupled GPCRs, which signal through the release of intracellular calcium.

Principle of the Assay